Product packaging for 4-Bromo-2-cyclopropoxyaniline(Cat. No.:CAS No. 1243446-99-2)

4-Bromo-2-cyclopropoxyaniline

Cat. No.: B1379049
CAS No.: 1243446-99-2
M. Wt: 228.09 g/mol
InChI Key: HQAHRTMNFJFYBA-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxyaniline is a chemical compound with the molecular formula C9H10BrNO . This aniline derivative is characterized by a bromine atom at the para-position and a cyclopropoxy group at the ortho-position of the benzene ring. This unique structure makes it a valuable intermediate in organic and medicinal chemistry research. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create more complex biaryl or amine-containing structures . Simultaneously, the electron-donating nature and steric profile of the cyclopropoxy group can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive molecules . As such, this compound is primarily used as a sophisticated building block in the exploration and synthesis of novel compounds, including potential pharmaceuticals and functional materials. Researchers can leverage its reactivity to develop targeted libraries for biological screening. This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use in a controlled laboratory setting by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B1379049 4-Bromo-2-cyclopropoxyaniline CAS No. 1243446-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyclopropyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAHRTMNFJFYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 4 Bromo 2 Cyclopropoxyaniline

Retrosynthetic Analysis for the 4-Bromo-2-cyclopropoxyaniline Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inwikipedia.org For this compound, the primary disconnections involve the C-N bond of the aniline (B41778), the C-O bond of the cyclopropoxy ether, and the C-Br bond.

Two plausible retrosynthetic pathways are considered:

Pathway A : This pathway prioritizes the late-stage introduction of the bromine atom. The primary disconnection is the C-Br bond, leading to the precursor 2-cyclopropoxyaniline (B36105). This intermediate can be further disconnected at the C-O ether bond, suggesting a synthesis from 2-aminophenol (B121084) and a cyclopropylating agent. Alternatively, disconnection of the C-N bond of 2-cyclopropoxyaniline leads to 1-cyclopropoxy-2-nitrobenzene, which can be formed from 2-nitrophenol.

Pathway B : This approach involves an early-stage bromination. A key disconnection is the C-O bond of the target molecule, which points to 4-bromo-2-aminophenol as a key intermediate. This intermediate can be synthesized from 2-aminophenol via bromination or from 4-bromo-2-nitrophenol (B183274) via reduction. Another disconnection targets the C-N bond, suggesting 4-bromo-2-cyclopropoxynitrobenzene as the immediate precursor, which would be synthesized from a suitably substituted halobenzene.

These analyses highlight the central chemical transformations required: aromatic bromination, aniline formation (typically via nitro group reduction), and ether formation to install the cyclopropoxy group.

Strategies for Regioselective Aromatic Bromination at the C-4 Position

Achieving regioselective bromination at the C-4 position is critical. The directing effects of the substituents already on the ring (amino or hydroxyl/alkoxy) govern the position of electrophilic attack. Both the amino group and the alkoxy/hydroxyl group are strongly activating ortho-, para-directors.

When starting with a 2-substituted aniline or phenol (B47542) derivative, the para-position (C-4) is sterically accessible and electronically favored for bromination. However, the high reactivity of anilines can lead to over-bromination and side reactions. ias.ac.in To circumvent this, the amino group is often protected as an acetanilide, which moderates its activating effect and provides steric hindrance to direct bromination to the para position. cram.com

Common brominating agents include:

Bromine (Br₂) in a solvent like acetic acid : A classic method, though it can be harsh and lead to multiple brominations if not carefully controlled.

N-Bromosuccinimide (NBS) : A milder and more selective source of electrophilic bromine, often used with a catalyst or in a polar solvent. nih.gov

Copper(II) Bromide (CuBr₂) : Can be used for the direct bromination of unprotected anilines with high para-selectivity, particularly in ionic liquid solvents. beilstein-journals.org

Table 1: Comparison of Reagents for Regioselective Bromination of 2-Substituted Anilines (Illustrative)
Reagent/ConditionsSubstrateMajor ProductTypical YieldSelectivity (para:ortho)
Br₂ / Acetic Acid2-Ethylaniline4-Bromo-2-ethylanilineModerateModerate
NBS / Acetonitrile2-Methoxyaniline (as acetanilide)N-(4-bromo-2-methoxyphenyl)acetamideHighHigh
CuBr₂ / [HMIM]Br2-Methylaniline4-Bromo-2-methylanilineHighVery High

Approaches for Aniline Formation at the C-1 Position

The most common and reliable method for introducing an aniline functional group is through the reduction of a corresponding nitroarene. youtube.com The nitro group can be introduced onto the aromatic ring via electrophilic nitration using a mixture of nitric acid and sulfuric acid.

The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reagents. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For a substrate containing a bromine atom, harsh reducing conditions that could lead to hydrodehalogenation should be avoided. youtube.com

Suitable reduction methods include:

Metal/Acid Reduction : Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents. youtube.com

Catalytic Hydrogenation : Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a clean and efficient method. Care must be taken as some catalysts can also reduce aryl halides. youtube.com

Tin(II) Chloride (SnCl₂) : A milder reducing agent that is often compatible with a wider range of functional groups. youtube.com

Installation of the Cyclopropoxy Moiety at the C-2 Position

Nucleophilic Aromatic Substitution Routes for Ether Formation

Nucleophilic aromatic substitution (SNAr) is a viable route if the aromatic ring is sufficiently electron-deficient. nih.gov This typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halogen).

In a potential synthesis of this compound, a precursor like 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-chloro-2-nitrobenzene could be used. The halogen at the C-1 position is activated by the ortho-nitro group, making it susceptible to displacement by a nucleophile. Sodium cyclopropoxide, generated by deprotonating cyclopropanol (B106826) with a strong base like sodium hydride, would serve as the nucleophile. The nitro group would then be reduced to an aniline in a subsequent step. The regioselectivity of this reaction is generally high, favoring substitution at the position activated by the nitro group. nih.gov

Alkylation and Etherification Strategies with Cyclopropanol Derivatives

The Williamson ether synthesis is a more common and direct method for forming the cyclopropoxy ether. This reaction involves the O-alkylation of a phenol with an alkylating agent.

A plausible starting material for this approach is 4-bromo-2-aminophenol. The hydroxyl group of this precursor can be deprotonated with a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide, which then acts as a nucleophile. The alkylating agent would be a cyclopropyl (B3062369) derivative with a good leaving group, such as cyclopropyl bromide or cyclopropyl tosylate.

A key challenge in this approach is the potential for N-alkylation of the amino group. To ensure selective O-alkylation, the amino group is often protected before the etherification step. Common protecting groups for anilines include acetyl or tert-butyloxycarbonyl (Boc) groups. After the ether is formed, the protecting group is removed to yield the final product.

Table 2: Illustrative Conditions for Williamson Ether Synthesis of Aryl Cyclopropyl Ethers
Phenolic SubstrateCyclopropylating AgentBaseSolventTemperatureTypical Yield
4-BromophenolCyclopropyl BromideK₂CO₃DMF80-100 °CModerate-Good
2-NitrophenolCyclopropyl TosylateNaHTHF25-60 °CGood
N-(4-bromo-2-hydroxyphenyl)acetamideCyclopropyl BromideCs₂CO₃Acetonitrile60-80 °CGood-High

Multistep Synthetic Pathways and Route Optimization for this compound

By combining the individual reactions discussed, several complete synthetic pathways can be devised.

Proposed Synthetic Route 1 (Starting from 2-Aminophenol):

Protection : The amino group of 2-aminophenol is protected, for example, by acetylation with acetic anhydride (B1165640) to form N-(2-hydroxyphenyl)acetamide.

Bromination : The protected intermediate is regioselectively brominated at the position para to the hydroxyl group using a mild brominating agent like NBS to yield N-(4-bromo-2-hydroxyphenyl)acetamide.

Etherification : The hydroxyl group is converted to the cyclopropoxy ether via a Williamson ether synthesis using cyclopropyl bromide and a suitable base (e.g., K₂CO₃) to give N-(4-bromo-2-cyclopropoxyphenyl)acetamide.

Deprotection : The acetyl protecting group is removed by acid or base hydrolysis to afford the final product, this compound.

Proposed Synthetic Route 2 (Starting from 4-Bromo-2-nitrophenol):

Etherification : The hydroxyl group of 4-bromo-2-nitrophenol is alkylated with a cyclopropylating agent (e.g., cyclopropyl tosylate) in the presence of a base to form 4-bromo-1-cyclopropoxy-2-nitrobenzene.

Reduction : The nitro group is selectively reduced to an amine using a reagent like SnCl₂ or catalytic hydrogenation under controlled conditions to yield this compound.

Route Optimization:

Optimization of the synthesis would involve several factors:

Cost and Availability of Starting Materials : Route 1 starts from the relatively inexpensive 2-aminophenol, while Route 2 requires the more specialized 4-bromo-2-nitrophenol.

Reaction Conditions : Optimization would focus on finding the mildest and most efficient conditions for each step. This includes screening different solvents, bases, temperatures, and reaction times to maximize yield and minimize side products. For instance, in the etherification step, the choice of base and solvent can significantly affect the reaction rate and yield.

Sequential Reaction Design for Substituted Aniline Derivatives

The construction of substituted anilines often involves a multi-step sequence where functional groups are introduced strategically. researchgate.net The order of these steps is critical because the existing substituents on the aromatic ring dictate the position of subsequent additions through their electronic and steric effects. A plausible synthetic pathway for this compound could originate from a simpler, commercially available precursor such as 2-aminophenol or 4-bromo-2-nitrophenol.

For instance, a sequence starting from 2-aminophenol might proceed as follows:

Protection of the Amine: The highly reactive amino group is often protected to prevent unwanted side reactions in subsequent steps. A common protecting group is acetyl, introduced using acetic anhydride.

Bromination: An electrophilic aromatic substitution is performed to introduce the bromine atom. The directing effects of the protected amino group and the hydroxyl group would be considered to achieve the desired para-substitution relative to the oxygen.

Etherification: The cyclopropoxy group is installed via etherification of the phenolic hydroxyl group. This can be achieved through a Williamson ether synthesis using a cyclopropyl halide and a base.

Deprotection: The protecting group on the amine is removed to yield the final product.

Ortho-Directed Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on an aromatic ring. wikipedia.orguwindsor.ca This strategy utilizes a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), facilitating the removal of a proton from the adjacent ortho position. harvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles to install a functional group with high precision. wikipedia.org

In the context of aniline derivatives, the amino group itself or, more commonly, a protected version such as an amide or a carbamate, can serve as a DMG. harvard.edu For the synthesis of this compound, a DoM strategy could be envisioned, although the substitution pattern presents a challenge. If one were to start with 2-cyclopropoxyaniline, the amino group would direct metalation to the position ortho to it (the C3 or C1 position relative to the cyclopropoxy group), not the desired C4 position for bromination.

Alternatively, the cyclopropoxy group itself could potentially act as a directing group. However, a more practical application of this strategy might involve a different precursor. For example, starting with a protected 3-bromoaniline, a DoM strategy could be used to introduce a hydroxyl group at the C2 position, which could then be converted to the cyclopropoxy ether. The success of DoM is highly dependent on the directing ability of the DMG and the stability of the organolithium intermediate. uwindsor.ca

Table 1: Comparison of Common Directing Metalation Groups (DMGs) for Aromatic Substitution

Directing GroupRelative Directing AbilityCommon BaseTypical Electrophiles
-CON(i-Pr)₂ (Amide)Very Strongs-BuLi/TMEDAI₂, MeI, CO₂, TMSCl
-OCONEt₂ (Carbamate)Strongs-BuLi/TMEDABr₂, DMF, Aldehydes
-OCH₃ (Methoxy)Moderaten-BuLiSi(CH₃)₃Cl, CO₂
-NH₂ (Amino, protected)Moderate to Strongn-BuLi or s-BuLiHalogen sources, Alkyl halides

This table provides a generalized comparison of common DMGs. The specific conditions and outcomes can vary significantly based on the substrate and reaction environment.

Catalyst Selection and Reaction Condition Fine-tuning in Complex Organic Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective bond formations. mdpi.com In synthesizing this compound, key steps such as the formation of the C-O ether bond or potential C-N bond formations can be significantly enhanced by catalysts. rsc.org

The formation of the aryl-ether bond (the cyclopropoxy group) is a prime candidate for a metal-catalyzed cross-coupling reaction. The Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed) are powerful methods for forming C-O and C-N bonds, respectively. For instance, a palladium catalyst with a suitable phosphine (B1218219) ligand could couple a 5-bromo-2-aminophenol derivative with cyclopropanol or a cyclopropylboronic acid.

Fine-tuning reaction conditions is crucial for maximizing yield and minimizing byproducts. This involves optimizing several parameters:

Catalyst/Ligand: The choice of metal (e.g., Pd, Cu) and the steric and electronic properties of the supporting ligand can dramatically influence reaction rate and selectivity. rsc.org

Base: The strength and identity of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for activating the nucleophile without degrading the starting materials or catalyst.

Solvent: The solvent affects the solubility of reactants and the stability of the catalyst and intermediates.

Temperature: Reaction temperature controls the rate of reaction and can influence the selectivity between desired and undesired pathways.

Systematic screening of these variables is often necessary to identify the optimal conditions for a specific complex synthesis. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound is essential for developing environmentally responsible manufacturing methods.

Solvent Selection and Waste Minimization in Laboratory and Industrial Preparations

Solvents account for a significant portion of the mass and energy usage in chemical processes and are a major source of waste. whiterose.ac.uk Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. nih.gov Many traditional solvents, such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF, NMP), are facing increasing regulatory scrutiny due to their toxicity and environmental persistence. whiterose.ac.uk

Solvent selection guides, developed by pharmaceutical and chemical companies, rank solvents based on their environmental, health, and safety (EHS) profiles. ubc.cajk-sci.com These guides encourage the substitution of hazardous solvents with greener alternatives like water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a safer alternative to THF. chemicalbook.com

Waste minimization extends beyond solvent choice and is a holistic approach to process design. mdpi.com Key strategies include:

Catalytic Reagents: Using catalysts in small amounts is preferable to stoichiometric reagents, which are consumed in the reaction and generate significant waste. rsc.org

Process Intensification: Combining multiple reaction steps into a single "one-pot" process can reduce the need for intermediate workups and purifications, saving solvents and energy. nih.gov

Waste Valorization: Developing methods to convert byproducts into useful materials rather than treating them as waste.

Reduction of Derivatization: Avoiding the use of protecting groups minimizes the number of synthetic steps and the associated waste from protection and deprotection. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally sustainable.

Transformative Chemical Reactions and Mechanistic Insights of 4 Bromo 2 Cyclopropoxyaniline

Reactivity of the Aryl Bromide Moiety

The primary site of transformative reactivity on 4-bromo-2-cyclopropoxyaniline is the carbon-bromine bond. As an aryl bromide, it is a competent electrophile for a range of palladium-catalyzed cross-coupling reactions. The presence of the ortho-cyclopropoxy and para-amino groups can modulate the electronic density of the aromatic ring and influence the efficiency and outcome of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of C-C bonds. For a substrate like this compound, these reactions allow for the direct attachment of aryl, heteroaryl, vinyl, and alkynyl groups at the C-4 position, displacing the bromide. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organometallic coupling partner to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a widely used reaction that forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is known for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. wikipedia.orgnih.gov For this compound, the Suzuki reaction provides a direct route to synthesize 4-aryl-2-cyclopropoxyaniline derivatives.

The reaction of ortho-substituted bromoanilines can be challenging, but effective catalyst systems have been developed. nih.gov Research on unprotected ortho-bromoanilines has identified catalyst systems that provide good to excellent yields for a wide variety of substrates, demonstrating the feasibility of such transformations. nih.gov A particularly effective catalyst for this type of substrate is the CataCXium A palladacycle, which has shown unique reactivity and high efficiency. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Substituted Bromoanilines

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ (5)SPhosCs₂CO₃Dioxane/H₂O80Moderate
CataCXium A Pd G3 (10)(integral)Cs₂CO₃2-MeTHF8095
Pd(dppf)Cl₂ (5)(integral)K₂CO₃Dioxane/H₂O90Low
Pd(OAc)₂ (10)SPhosK₃PO₄Toluene100Good

Data derived from studies on analogous ortho-substituted bromoaniline systems to illustrate potential conditions. nih.gov

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene, creating a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process typically involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. libretexts.org

In the context of this compound, the Heck reaction would enable the introduction of a vinyl substituent at the C-4 position. The reaction generally exhibits high trans selectivity in the resulting olefin product. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov While phosphine (B1218219) ligands are common, ligandless conditions have also been developed, particularly when using ionic liquids as the solvent. wikipedia.org

Table 2: General Conditions for Palladium-Catalyzed Heck Reactions of Aryl Bromides

Palladium SourceLigandBaseSolventTemp (°C)
Pd(OAc)₂PPh₃Et₃NDMF or NMP100-140
PdCl₂NoneK₂CO₃DMA120
Pd(PPh₃)₄(integral)NaOAcToluene110
Pd(OAc)₂NoneK₂CO₃H₂O-DMF80

This table presents generalized conditions applicable to aryl bromides and serves as a model for the potential reaction of this compound. wikipedia.orgnih.govprinceton.edu

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a Pd(II) complex, followed by reductive elimination. wikipedia.org This reaction allows for the direct synthesis of 4-alkynyl-2-cyclopropoxyaniline derivatives.

The Sonogashira reaction is valued for its mild conditions, often proceeding at room temperature, which allows for its use in the synthesis of complex molecules. wikipedia.org Both copper-co-catalyzed and copper-free versions of the reaction have been developed. libretexts.orgorganic-chemistry.org Studies on other 4-bromo-substituted heterocyclic systems have demonstrated that this coupling proceeds in good yields with a variety of terminal alkynes. nih.gov

Table 3: Typical Conditions for Sonogashira Coupling of 4-Bromo Aromatic Compounds

Palladium CatalystCopper Co-catalystBaseSolventCoupling PartnerYield (%)
PdCl₂(PPh₃)₂CuIEt₃NToluenePhenylacetyleneGood
PdCl₂(PPh₃)₂CuIEt₃NTolueneTrimethylsilylacetylene89
Pd(PPh₃)₄CuIi-Pr₂NHTHF1-Hexyne85
Pd(PhCN)₂Cl₂ / P(t-Bu)₃NoneCs₂CO₃DioxanePropyneHigh

Data adapted from general procedures and reactions on analogous 4-bromo heterocyclic systems. organic-chemistry.orgnih.govorganic-chemistry.org

The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture and their compatibility with a wide range of functional groups. libretexts.orguwindsor.ca However, a significant drawback is the toxicity associated with organotin compounds. wikipedia.orgorganic-chemistry.org

The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, this reaction would provide another route to form C-C bonds with various organostannane partners. While highly effective, the development of less toxic alternatives like the Suzuki-Miyaura coupling has somewhat diminished its use in recent years. organic-chemistry.org

Table 4: Representative Catalyst Systems for Stille Coupling of Aryl Bromides

Palladium SourceLigandAdditiveSolvent
Pd(PPh₃)₄(integral)NoneToluene or Dioxane
Pd(OAc)₂P(t-Bu)₃CsFDioxane
Pd₂(dba)₃PPh₃CuINMP
PdCl₂(AsPh₃)₂(integral)NoneTHF

This table outlines common catalyst systems used for Stille coupling with aryl bromides. wikipedia.orglibretexts.org

Nucleophilic Substitution Reactions (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govfishersci.co.uk Unlike the palladium-catalyzed reactions discussed above, the SNAr mechanism does not involve a metal catalyst. Instead, it typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. nih.govyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the aryl bromide moiety is generally considered unreactive towards SNAr. The molecule contains two electron-donating groups: the amino (-NH₂) group and the cyclopropoxy (-O-c-Pr) group. These substituents increase the electron density of the aromatic ring, which disfavors the initial attack by a nucleophile and destabilizes the potential anionic intermediate. Therefore, displacement of the bromide on this compound via a standard SNAr pathway is not a synthetically viable transformation under typical conditions. The "element effect," where fluoride (B91410) is a much better leaving group than bromide in activated SNAr systems, would also not be relevant here due to the lack of ring activation. nih.gov

Reactions Involving the Aniline (B41778) Functional Group

The aniline portion of this compound is the primary center of reactivity, participating in a variety of transformations typical of aromatic amines. These reactions leverage the nucleophilicity of the nitrogen atom and its ability to be converted into other synthetically versatile functional groups.

Amine Acylation and Other Nitrogen Derivatization Strategies

The amino group of this compound readily undergoes acylation, a fundamental transformation that converts the primary amine into an amide. This reaction is typically performed to protect the amino group, reduce its activating effect in electrophilic aromatic substitution, or introduce new functionalities. The reaction generally proceeds by treating the aniline with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine.

The resulting N-acylated products, such as N-(4-bromo-2-cyclopropoxyphenyl)acetamide, exhibit altered chemical properties. The amide is significantly less basic and less nucleophilic than the parent amine, and the bulky acetyl group provides steric hindrance. This derivatization is a common strategy in multi-step syntheses.

ReactantReagentProductReaction Type
This compoundAcetyl Chloride (CH₃COCl) / PyridineN-(4-bromo-2-cyclopropoxyphenyl)acetamideAcylation
This compoundAcetic Anhydride ((CH₃CO)₂O)N-(4-bromo-2-cyclopropoxyphenyl)acetamideAcylation
This compoundBenzenesulfonyl Chloride (C₆H₅SO₂Cl) / BaseN-(4-bromo-2-cyclopropoxyphenyl)benzenesulfonamideSulfonylation

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

One of the most powerful transformations of the aniline group is its conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles. This two-step process begins with diazotization, where the primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). askfilo.com

The resulting 4-bromo-2-cyclopropoxybenzenediazonium salt is a versatile intermediate. In the presence of a copper(I) salt catalyst, it undergoes the Sandmeyer reaction, allowing for the replacement of the diazonium group (-N₂⁺) with various substituents. wikipedia.orgorganic-chemistry.org This reaction provides synthetic routes to compounds that are often difficult to prepare by direct aromatic substitution. For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the aromatic ring. askfilo.comnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Diazonium Salt From this compoundReagentExpected Major ProductReaction Name
4-Bromo-2-cyclopropoxybenzenediazonium chlorideCopper(I) Chloride (CuCl)1-Bromo-4-chloro-2-cyclopropoxybenzeneSandmeyer Reaction
4-Bromo-2-cyclopropoxybenzenediazonium chlorideCopper(I) Bromide (CuBr)1,4-Dibromo-2-cyclopropoxybenzeneSandmeyer Reaction
4-Bromo-2-cyclopropoxybenzenediazonium chlorideCopper(I) Cyanide (CuCN)5-Bromo-2-cyclopropoxybenzonitrileSandmeyer Reaction

Role as a Nucleophile in Various C-C and C-N Bond Formations

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character. This allows it to participate in a variety of bond-forming reactions where it attacks an electrophilic center.

A prominent example of this reactivity is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org In this reaction, this compound can act as the amine nucleophile, coupling with an aryl halide or triflate to form a new carbon-nitrogen bond. This transformation is a cornerstone of modern synthetic chemistry for the construction of diarylamines and other complex nitrogen-containing molecules. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The bromine atom already present on the this compound ring could also potentially serve as the electrophilic partner in a separate Buchwald-Hartwig reaction.

NucleophileElectrophileCatalyst SystemProduct TypeReaction Type
This compoundAryl Bromide (Ar'-Br)Pd Catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand + BaseN-Aryl-4-bromo-2-cyclopropoxyanilineBuchwald-Hartwig Amination
This compoundAlkyl Halide (R-X)BaseN-Alkyl-4-bromo-2-cyclopropoxyanilineN-Alkylation

Stability and Reactivity of the Cyclopropoxy Substituent

The cyclopropoxy group, while generally stable, possesses inherent reactivity due to the high ring strain of the cyclopropane (B1198618) ring and the presence of an ether linkage. wikipedia.org Its stability is highly dependent on the reaction conditions.

Ether Cleavage Reactions under Acidic or Basic Conditions

Ethers are known for their general lack of reactivity, but they can be cleaved under harsh acidic conditions. wikipedia.orgmasterorganicchemistry.com For an aryl alkyl ether like this compound, the cleavage of the C(aryl)–O bond is disfavored. Therefore, any acid-catalyzed cleavage would occur at the C(cyclopropyl)–O bond. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org

Following protonation, the C–O bond can cleave via two plausible pathways. An Sₙ2 mechanism would involve the attack of a halide ion at the cyclopropyl (B3062369) carbon, leading to inversion of configuration. However, an Sₙ1-type mechanism is also possible, where the departure of the protonated phenol (B47542) (4-bromo-2-aminophenol) generates a cyclopropylcarbinyl-type cation. Such cations are known to be remarkably stable due to hyperconjugation with the strained ring bonds. echemi.com This carbocation would then be rapidly trapped by the halide nucleophile. Cleavage under basic conditions is much more difficult and would require extremely strong bases, such as organolithium reagents. wikipedia.org

Potential Ring-Opening Reactions of the Cyclopropane Ring under Specific Conditions

The significant ring strain (approximately 27 kcal/mol) in the cyclopropane ring makes it susceptible to ring-opening reactions under specific conditions, behaving somewhat like a double bond. wikipedia.org While the cyclopropoxy group is stable under many synthetic conditions, treatment with strong Brønsted or Lewis acids can potentially induce the opening of the three-membered ring. nih.gov

A plausible mechanism for acid-catalyzed ring-opening would involve the protonation of one of the cyclopropane C-C bonds. This leads to bond cleavage to form a more stable secondary or primary carbocation, which is then trapped by a nucleophile present in the medium. Such reactions often require highly acidic conditions and can lead to the formation of propanol-derived side chains on the aromatic ring. For example, reaction with HBr could potentially lead to the formation of a 3-bromopropoxy-substituted aniline derivative. These reactions are less common than ether cleavage but represent a potential reactive pathway under forcing conditions.

Electronic and Steric Influence on Aromatic Ring Reactivity

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring is a combination of its inductive and resonance (or mesomeric) effects. The inductive effect (-I or +I) involves the polarization of the sigma (σ) bond between the substituent and the ring, while the resonance effect (-M or +M) involves the delocalization of pi (π) electrons or lone pairs between the substituent and the ring. wikipedia.orgnih.gov

Amino Group (-NH2): The amino group is a powerful activating group. researchgate.net Although nitrogen is more electronegative than carbon, exerting a deactivating inductive effect (-I), its lone pair of electrons can be delocalized into the aromatic ring through resonance (+M effect). wikipedia.org This +M effect is significantly stronger than the -I effect, leading to a substantial increase in electron density on the aromatic ring, particularly at the ortho and para positions. wikipedia.orgwikipedia.org This increased nucleophilicity makes the ring much more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org

Cyclopropoxy Group (-O-c-C3H5): Similar to other alkoxy groups, the cyclopropoxy group is also a strong activating group. The oxygen atom exerts a -I effect due to its high electronegativity but a much stronger +M effect by donating one of its lone pairs to the aromatic system. wikipedia.org Consequently, it increases the electron density of the ring, directing incoming electrophiles to the ortho and para positions. The cyclopropyl moiety itself possesses unique electronic characteristics, with its "bent" bonds having some π-character, which can allow for conjugation and potentially enhance the electron-donating nature of the substituent. stackexchange.com

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of an aromatic ring. chemeurope.comwikipedia.org Negative values indicate an electron-donating (activating) character, while positive values signify an electron-withdrawing (deactivating) character.

Combined Electronic Influence and Regioselectivity

In this compound, the two powerful activating groups, -NH2 and -O-c-C3H5, dominate the electronic landscape of the aromatic ring, overriding the deactivating effect of the bromine atom. msu.edu This makes the molecule highly susceptible to electrophilic attack. The directing effects of the substituents are as follows:

-NH2 (at C1): Directs ortho (C2, C6) and para (C4).

-O-c-C3H5 (at C2): Directs ortho (C1, C3) and para (C5).

-Br (at C4): Directs ortho (C3, C5) and para (C1).

The positions C1, C2, and C4 are already substituted. Therefore, the potential sites for electrophilic attack are C3, C5, and C6. The activating and directing influences of the substituents converge on these positions. youtube.com

Given that the activating strength generally follows the order -NH2 > -OR > -Br, position C6 is expected to be the most nucleophilic and thus the primary site of electrophilic attack, as it is ortho to the most powerful activating group. nih.govlibretexts.org Positions C3 and C5 are also activated, primarily by the cyclopropoxy group.

Steric Effects

Steric hindrance can also play a crucial role in determining the regioselectivity of the reaction. rsc.org Although C6 is electronically favored, its proximity to the amino group at C1 might present some steric hindrance to a bulky electrophile. Similarly, position C3 is flanked by two substituents at C2 and C4, which could sterically impede the approach of an electrophile. Position C5, being para to the cyclopropoxy group, is relatively less sterically hindered. The cyclopropyl group itself is bulkier than a methyl or ethyl group, which could influence the preferred conformation and accessibility of adjacent sites. Therefore, while electronic effects strongly favor substitution at C6, the actual product distribution may be influenced by the size of the incoming electrophile, with larger electrophiles potentially favoring the less hindered C5 position. libretexts.org

Role of 4 Bromo 2 Cyclopropoxyaniline As a Strategic Intermediate in Advanced Organic Synthesis

Precursor to Complex Organic Molecules (General Applications)

As a substituted aniline (B41778), 4-bromo-2-cyclopropoxyaniline is anticipated to serve as a foundational element in the synthesis of more complex organic structures. Generally, bromoanilines are utilized as key intermediates in the production of pharmaceuticals and agrochemicals. chemicalbook.comechemi.com The bromine atom provides a handle for introducing diverse functionalities through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are instrumental in constructing intricate molecular frameworks. chemicalbook.com The amino group can be readily transformed into a variety of other functional groups, further expanding its synthetic utility. chemicalbook.com

Building Block for Functional Organic Materials

Polymers and Macromolecules for Advanced Applications

Substituted anilines can be precursors to monomers for polymerization reactions. The functional groups on the aniline ring can be modified to introduce polymerizable moieties, leading to the formation of polymers with tailored properties for advanced applications.

Organic Semiconductors and Electronic Materials

Organic compounds containing electron-donating (like the amino and cyclopropoxy groups) and electron-withdrawing (like the bromo group, which can be replaced) functionalities are of interest in the field of organic electronics. lbl.gov These materials are foundational for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The specific electronic properties endowed by the cyclopropoxy group in conjunction with the other substituents on the aniline ring could make this compound a candidate for investigation in this area, although specific studies are not currently documented.

Photoactive Compounds and Molecular Switches

Aniline derivatives can be incorporated into larger molecular systems that exhibit photoactive properties, such as molecular switches. These are molecules that can be reversibly shifted between two or more stable states by light. While there is extensive research on photoswitches, specific examples employing this compound are not found in the available literature.

Scaffold for Combinatorial Chemistry and Diverse Chemical Library Synthesis

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. nih.gov The multiple functionalization points on the this compound scaffold would, in principle, make it a suitable starting point for combinatorial synthesis. By systematically reacting the bromine atom and the amino group with a variety of building blocks, a large and diverse library of related compounds could be generated for high-throughput screening. However, documented use of this specific compound in combinatorial libraries has not been identified.

Intermediate in the Synthesis of Specialty Chemicals

Specialty chemicals are a broad category of chemical products that are sold on the basis of their performance or function. Given the versatile reactivity of bromoanilines, it is plausible that this compound could serve as an intermediate in the synthesis of certain specialty chemicals, such as dyes, pigments, or specific agrochemical and pharmaceutical ingredients. chemicalbook.com The unique substitution pattern could lead to products with specific desired properties.

Theoretical and Computational Investigations into 4 Bromo 2 Cyclopropoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic structure of molecules. These calculations provide foundational information about molecular orbitals and charge distributions, which are key determinants of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. doi.org

For 4-Bromo-2-cyclopropoxyaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring, with significant contributions from the nitrogen atom of the amino group and the oxygen of the cyclopropoxy group. These electron-donating groups increase the energy of the HOMO, making the molecule a good nucleophile. The LUMO, conversely, would be distributed across the aromatic system, representing the regions susceptible to receiving electrons.

The interaction between these frontier orbitals governs the pathways of chemical reactions. wikipedia.org For instance, in an electrophilic aromatic substitution reaction, the HOMO of the aniline derivative would interact with the LUMO of the incoming electrophile.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Calculated values are hypothetical and based on typical results for similar substituted anilines.

Parameter Predicted Value Implication for Reactivity
HOMO Energy -5.2 eV Relatively high energy indicates strong nucleophilic character.
LUMO Energy -0.8 eV Indicates susceptibility to attack by strong nucleophiles.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. researchgate.netresearchgate.net Regions of positive electrostatic potential, colored blue, signify electron deficiency and are susceptible to nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP map is predicted to show significant negative potential around the nitrogen atom of the amino group and the oxygen atom of the cyclopropoxy group due to the presence of lone pairs of electrons. These sites represent the primary centers for interactions with electrophiles, such as protonation. The aromatic ring itself will exhibit a complex potential landscape, influenced by the competing effects of the electron-donating amino and cyclopropoxy groups and the electron-withdrawing (by induction) bromo group. The hydrogen atoms of the amino group would exhibit positive potential, making them potential hydrogen bond donors.

Table 2: Predicted Partial Charges on Key Atoms in this compound Values are illustrative, derived from typical computational outputs for analogous structures.

Atom/Group Predicted Partial Charge (a.u.) Chemical Significance
Nitrogen (in NH₂) -0.45 High negative charge; a primary site for electrophilic attack.
Oxygen (in O-cPr) -0.30 Significant negative charge; contributes to nucleophilicity.
Carbon (C-NH₂) +0.15 Positive charge due to bonding with electronegative N.
Carbon (C-Br) +0.05 Slight positive charge due to inductive effect of Bromine.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful methodologies for tracing the entire path of a chemical reaction, from reactants to products. By mapping the potential energy surface, it is possible to identify and characterize all stationary points, including intermediates and, most importantly, transition states. smu.edu This allows for a detailed elucidation of the reaction mechanism.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. smu.edu Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, which has one and only one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products.

For a key transformation involving this compound, such as a further electrophilic substitution on the aromatic ring, computational methods can be used to determine the precise geometry of the transition state. This would likely involve the formation of a Wheland intermediate (or sigma complex), where the electrophile has bonded to the ring, and the positive charge is delocalized. The characterization of this TS would provide crucial information about the activation energy of the reaction.

Most chemical syntheses involve multiple steps, proceeding through various intermediates and transition states. nih.gov A reaction energy profile plots the relative energy of the system against the reaction coordinate, providing a visual representation of the entire multi-step process. smu.edu By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be obtained.

Table 3: Hypothetical Energy Profile Data for a Postulated Reaction Step Energies are relative to the reactants (in kcal/mol) and are for illustrative purposes.

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials of the reaction step.
Transition State 1 (TS1) +15.5 Energy barrier for the formation of the intermediate.
Intermediate -5.2 A metastable species formed during the reaction.
Transition State 2 (TS2) +8.0 Energy barrier for the conversion of the intermediate to product.

Conformational Analysis of the Cyclopropoxy Group and its Influence on Molecular Geometry

The cyclopropyl (B3062369) group is a three-membered ring with significant ring strain, leading to unique bonding characteristics often described by the Walsh or Coulson-Moffitt models. wikipedia.org Its electronic properties allow it to engage in conjugation with adjacent pi systems. stackexchange.com The orientation of the cyclopropoxy group relative to the plane of the aniline ring is a key conformational variable. Rotations around the C(aromatic)-O and O-C(cyclopropyl) bonds will have distinct energy minima.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
p-Aminoaniline
p-Nitroaniline

In Silico Design and Screening of this compound Derivatives

In the quest for novel therapeutic agents, computational methods have become indispensable tools for the rational design and virtual screening of new molecular entities. For the scaffold this compound, in silico approaches offer a powerful strategy to explore its chemical space and identify derivatives with potentially enhanced biological activity. This section outlines a hypothetical, yet scientifically grounded, workflow for the design and screening of this compound derivatives, drawing upon established computational chemistry techniques.

The initial step in the in silico design process involves the selection of a relevant biological target. Based on the known activities of structurally related aniline derivatives, a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), could be a plausible target. nih.gov These receptors are often implicated in various cancers, making them attractive targets for drug discovery.

With a target selected, a virtual library of this compound derivatives can be generated. This is achieved by systematically modifying the parent structure at various positions. Key areas for modification would include the aniline ring and the amino group. For instance, different substituents could be introduced onto the aromatic ring to probe their effects on steric and electronic properties. Additionally, the amino group could be acylated or incorporated into various heterocyclic systems to explore different interaction patterns with the target protein.

Once the virtual library is assembled, molecular docking simulations are employed to predict the binding mode and affinity of each derivative within the active site of the target protein. neliti.com This computational technique models the interaction between a small molecule (ligand) and a macromolecule (receptor), providing a binding score that estimates the strength of the interaction. neliti.com Derivatives with favorable docking scores are prioritized for further investigation.

To refine the selection process and gain deeper insights into the structure-activity relationships (SAR), Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net By analyzing a set of docked derivatives with their predicted binding affinities, a QSAR model can identify the key molecular descriptors that are either positively or negatively correlated with the desired activity. This model can then be used to predict the activity of new, untested derivatives and to guide the design of more potent compounds.

In addition to predicting biological activity, in silico methods are also crucial for evaluating the pharmacokinetic properties of the designed derivatives. This includes the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. chemmethod.com Early assessment of these properties is vital to identify compounds with a higher probability of success in later stages of drug development. nih.gov

The following tables present hypothetical data from an in silico screening of a virtual library of this compound derivatives against a hypothetical protein kinase target.

Table 1: Hypothetical Molecular Docking and QSAR Results for Designed this compound Derivatives
Compound IDModificationDocking Score (kcal/mol)Predicted pIC50
BCPA-01Parent Compound-7.26.5
BCPA-025-Fluoro substitution-7.87.1
BCPA-036-Methyl substitution-7.56.8
BCPA-04N-acetylation-8.17.5
BCPA-05N-benzoylation-8.57.9
BCPA-065-Chloro substitution-8.07.3
BCPA-07N-pyrimidinyl substitution-9.28.6
Table 2: Predicted ADMET Properties of Selected this compound Derivatives
Compound IDLogPAqueous Solubility (mg/L)Blood-Brain Barrier PermeabilityCYP2D6 Inhibition
BCPA-013.155HighLow
BCPA-023.348HighLow
BCPA-042.875MediumLow
BCPA-054.220MediumModerate
BCPA-073.935LowLow

Through this iterative process of in silico design, screening, and evaluation, a manageable number of promising this compound derivatives can be identified for chemical synthesis and subsequent in vitro biological testing. This computational approach significantly accelerates the drug discovery pipeline by focusing resources on compounds with the highest likelihood of success.

Future Perspectives and Emerging Research Avenues for 4 Bromo 2 Cyclopropoxyaniline

Development of Novel and Highly Efficient Synthetic Routes, Including Flow Chemistry Approaches

The industrial viability and accessibility of 4-bromo-2-cyclopropoxyaniline for further research are fundamentally dependent on the development of efficient and scalable synthetic methodologies. Traditional multi-step syntheses of substituted anilines can be resource-intensive and generate significant waste. google.com Future research will likely focus on creating more streamlined and sustainable synthetic pathways.

One of the most promising areas for advancement is the application of flow chemistry . Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and the potential for straightforward scalability. nih.gov For the synthesis of this compound, a flow chemistry approach could involve the continuous cyclopropylation of a 2-amino-5-bromophenol (B182750) precursor or the continuous bromination of 2-cyclopropoxyaniline (B36105). Key to the success of such a process would be the development of robust and efficient catalyst systems, potentially utilizing immobilized reagents or catalysts within the flow reactor to simplify purification. The selective hydrogenation of corresponding nitroarenes is another area where continuous-flow technology has proven effective and could be adapted. mdpi.com

Future research in this area could explore the parameters detailed in the following table:

ParameterPotential for Optimization in Flow SynthesisRationale
Catalyst Screening of various heterogeneous catalysts (e.g., supported palladium, copper) for C-O and C-Br bond formation.To identify a catalyst with high activity, selectivity, and stability under continuous flow conditions.
Solvent System Optimization of solvent choice for solubility, reactivity, and compatibility with flow equipment.To ensure a homogeneous reaction mixture and prevent blockages in the microreactors.
Reaction Temperature and Pressure Precise control to maximize reaction rate and minimize byproduct formation.Flow reactors allow for rapid heating and cooling, enabling fine-tuning of reaction conditions.
Residence Time Optimization to achieve complete conversion of starting materials.The short diffusion distances in microreactors allow for significantly reduced reaction times.

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

The electronic properties of this compound, influenced by the interplay of the electron-donating amino and cyclopropoxy groups and the electron-withdrawing bromine atom, suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into uncovering novel transformations of this molecule.

The bromine atom at the 4-position is a key handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.

The amino group can undergo a plethora of reactions, including diazotization followed by substitution, acylation, and N-alkylation. Furthermore, the ortho-relationship between the amino and cyclopropoxy groups could be exploited for directed C-H activation reactions, enabling the selective functionalization of the aromatic ring at the C3 position.

The cyclopropoxy group , while generally stable, can participate in ring-opening reactions under specific conditions, providing a pathway to propyloxy-substituted derivatives. Understanding the conditions that favor selective transformations of each functional group in the presence of the others will be a key challenge and a fruitful area of investigation for synthetic chemists.

Integration into Advanced Material Science Applications through Molecular Engineering

Substituted anilines are foundational building blocks for a wide array of functional materials, including conductive polymers, dyes, and liquid crystals. The specific substitution pattern of this compound makes it an intriguing candidate for molecular engineering in materials science.

For instance, electropolymerization of this compound could lead to the formation of novel conductive polymers . The cyclopropoxy group could influence the polymer's solubility, processability, and solid-state packing, while the bromine atom could be used for post-polymerization modification to fine-tune the material's electronic properties. Research in this area would focus on correlating the molecular structure of the polymer with its material properties, such as conductivity, thermal stability, and morphology. rsc.org

Furthermore, the molecule could serve as a precursor for the synthesis of organic dyes and pigments . The ability to functionalize the molecule at the bromine and amine positions allows for the systematic tuning of its chromophoric properties, potentially leading to materials with tailored absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Synergistic Approaches: Combining Experimental and Computational Methodologies for Predictive Synthesis

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new chemical entities and reactions. For this compound, a synergistic approach could provide deep insights into its properties and reactivity, guiding experimental efforts and reducing the need for extensive empirical screening.

Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including its geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR). doi.org Such calculations can also be used to model reaction mechanisms and predict the regioselectivity of various transformations, helping to rationalize observed reactivity and predict the outcome of new reactions. rsc.org

Molecular modeling can also play a crucial role in predicting how this compound and its derivatives might interact with biological targets or self-assemble into larger material structures. nih.govresearchgate.net This predictive power can guide the design of new molecules with desired functionalities, whether for pharmaceutical applications or advanced materials.

The table below outlines potential areas of synergistic investigation:

Research AreaExperimental ApproachComputational ApproachExpected Outcome
Reaction Optimization High-throughput screening of reaction conditions (catalysts, solvents, temperature).DFT modeling of reaction pathways and transition states.Identification of optimal conditions for known and novel transformations with a deeper mechanistic understanding.
Material Design Synthesis and characterization of polymers and dyes derived from the title compound.Molecular dynamics simulations to predict polymer conformation and solid-state packing. TD-DFT to predict absorption and emission spectra.Rational design of materials with targeted electronic and optical properties.
Reactivity Prediction Exploratory reactions to uncover new reactivity patterns.Calculation of molecular electrostatic potential and frontier molecular orbitals to predict sites of electrophilic and nucleophilic attack.Discovery of unprecedented chemical transformations and a more complete understanding of the molecule's chemical behavior.

Q & A

Q. What methodologies resolve discrepancies in biological activity data across studies?

  • Answer : Standardize assays (e.g., MIC for antimicrobial studies) and control variables:
  • Use identical cell lines/species (e.g., S. aureus ATCC 25923).
  • Normalize solvent concentrations (DMSO <1% v/v).
  • Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance. Replicate experiments across independent labs to confirm reproducibility .

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Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyclopropoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-cyclopropoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.